![molecular formula C21H12BrF3N2O4 B12117387 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)
3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(5-Bromfuran-2-yl)carbonyl]amino}-N-[3-(Trifluormethyl)phenyl]-1-benzofuran-2-carboxamid ist eine komplexe organische Verbindung, die einen Benzofuran-Kernstruktur aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-{[(5-Bromfuran-2-yl)carbonyl]amino}-N-[3-(Trifluormethyl)phenyl]-1-benzofuran-2-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Benzofuran-Kerns. Dies kann durch eine Reihe von Reaktionen erreicht werden, einschließlich Cyclisierung und Funktionalisierung.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und anderen fortschrittlichen Fertigungstechniken umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-{[(5-Bromfuran-2-yl)carbonyl]amino}-N-[3-(Trifluormethyl)phenyl]-1-benzofuran-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation eine Verbindung mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion ein gesättigteres Derivat erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die einzigartige Struktur der Verbindung kann es ihr ermöglichen, mit biologischen Zielstrukturen zu interagieren, wodurch sie ein Kandidat für die Medikamentenentwicklung wird.
Medizin: Ihre potenziellen therapeutischen Eigenschaften könnten für die Behandlung verschiedener Krankheiten untersucht werden.
Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, z. B. verbesserte Stabilität oder Reaktivität.
Wirkmechanismus
Der Mechanismus, durch den 3-{[(5-Bromfuran-2-yl)carbonyl]amino}-N-[3-(Trifluormethyl)phenyl]-1-benzofuran-2-carboxamid seine Wirkungen ausübt, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen zu interagieren. Diese Interaktionen könnten die Bindung an Enzyme oder Rezeptoren umfassen und so deren Aktivität modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism by which 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-{[(5-Chlorfuran-2-yl)carbonyl]amino}-N-[3-(Trifluormethyl)phenyl]-1-benzofuran-2-carboxamid
- 3-{[(5-Methylfuran-2-yl)carbonyl]amino}-N-[3-(Trifluormethyl)phenyl]-1-benzofuran-2-carboxamid
Einzigartigkeit
Was 3-{[(5-Bromfuran-2-yl)carbonyl]amino}-N-[3-(Trifluormethyl)phenyl]-1-benzofuran-2-carboxamid von ähnlichen Verbindungen unterscheidet, ist das Vorhandensein der Bromfurangruppe, die ihre Reaktivität und Wechselwirkungen mit anderen Molekülen erheblich beeinflussen kann.
Eigenschaften
Molekularformel |
C21H12BrF3N2O4 |
|---|---|
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H12BrF3N2O4/c22-16-9-8-15(30-16)19(28)27-17-13-6-1-2-7-14(13)31-18(17)20(29)26-12-5-3-4-11(10-12)21(23,24)25/h1-10H,(H,26,29)(H,27,28) |
InChI-Schlüssel |
NUYOAUKPJUDVER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


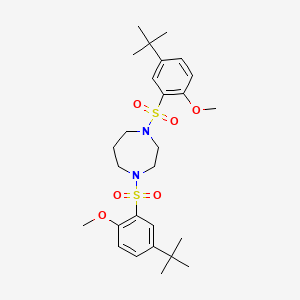
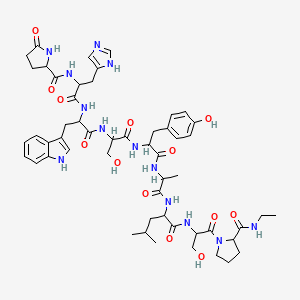
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)
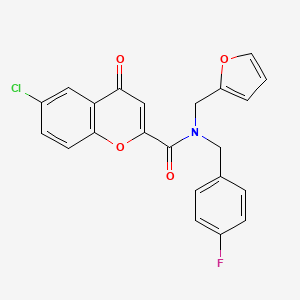
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
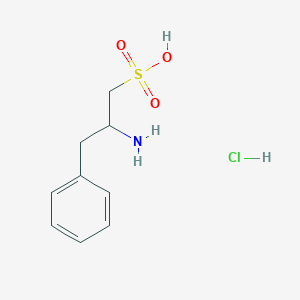
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)

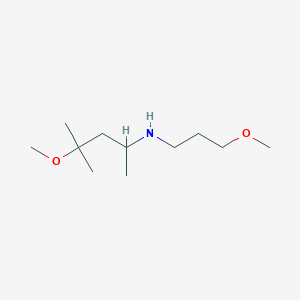

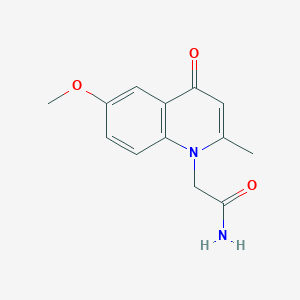
![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)
